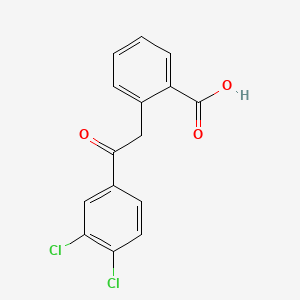
3,3,8-Trimethyldecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,8-Trimethyldecane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, characterized by the presence of three methyl groups attached to the third and eighth carbon atoms of the decane chain. This compound is known for its relatively high boiling point and density, making it a subject of interest in various chemical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethyldecane typically involves the alkylation of decane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The separation and purification processes, such as distillation and recrystallization, are crucial to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: 3,3,8-Trimethyldecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts such as palladium or platinum.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) under UV light or with radical initiators
Major Products Formed:
Oxidation: Formation of 3,3,8-trimethyldecan-1-ol, 3,3,8-trimethyldecan-2-one, or 3,3,8-trimethyldecanoic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of 3,3,8-trimethyl-1-chlorodecane or 3,3,8-trimethyl-1-bromodecane
科学研究应用
Chemistry: 3,3,8-Trimethyldecane is used as a reference compound in the study of branched alkanes. Its physical and chemical properties are often compared with other alkanes to understand the effects of branching on boiling points, densities, and reactivity .
Biology and Medicine: The study of its metabolic pathways can provide insights into the behavior of similar branched alkanes in biological systems .
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the synthesis of other chemical compounds. Its stability and non-polar nature make it suitable for various applications, including lubricants and specialty chemicals .
作用机制
The mechanism of action of 3,3,8-Trimethyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in chemical reactions and industrial applications .
相似化合物的比较
- 3,3,5-Trimethyldecane
- 3,5,8-Trimethyldecane
- 2,2,4-Trimethylpentane (Isooctane)
Comparison: 3,3,8-Trimethyldecane is unique due to the specific positioning of its methyl groups, which affects its boiling point, density, and reactivity. Compared to 3,3,5-Trimethyldecane and 3,5,8-Trimethyldecane, it may exhibit different physical properties and reactivity patterns due to the variations in branching. Isooctane, another branched alkane, is often used as a reference fuel in octane rating but differs significantly in its molecular structure and applications .
属性
CAS 编号 |
62338-16-3 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC 名称 |
3,3,8-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-12(3)10-8-9-11-13(4,5)7-2/h12H,6-11H2,1-5H3 |
InChI 键 |
IWDBBRKPCLWIKU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCCC(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)





